molecular formula C7H9F3O2 B15273162 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

Cat. No.: B15273162
M. Wt: 182.14 g/mol
InChI Key: NWLFHIGVXFCWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an oxolane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is unique due to the combination of its trifluoroethyl group, oxolane ring, and carbaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2

InChI Key

NWLFHIGVXFCWFF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC(F)(F)F)C=O

Origin of Product

United States

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